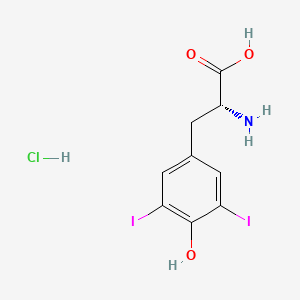

3,5-Diiodo-D-tyrosine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Diiodo-D-tyrosine hydrochloride: is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions on the aromatic ring.

Wirkmechanismus

Target of Action

3,5-Diiodo-D-tyrosine hydrochloride is a derivative of tyrosine . It primarily targets the thyroid hormone aminotransferase . This enzyme plays a crucial role in the biosynthesis and metabolism of thyroid hormones .

Mode of Action

The compound interacts with its target by serving as a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase . This interaction leads to changes in the activity of the enzyme, thereby influencing the synthesis and metabolism of thyroid hormones .

Biochemical Pathways

The compound is involved in the biosynthesis and alternative pathways of metabolism of thyroid hormones . In these pathways, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones .

Result of Action

The primary result of the action of this compound is the regulation of gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance . This is achieved through its role in the synthesis and metabolism of thyroid hormones .

Safety and Hazards

Zukünftige Richtungen

Further analyses on larger cohorts are needed to determine whether 3,5-Diiodo-D-tyrosine hydrochloride is a potent additional modulator of energy metabolism . It is also suggested that users of supplements containing this compound should assess their thyroid status and limit their daily dose as appropriate .

Biochemische Analyse

Biochemical Properties

3,5-Diiodo-D-tyrosine hydrochloride is involved in various biochemical reactions. It is a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase . This compound interacts with enzymes and proteins in the thyroid hormone synthesis pathway . The nature of these interactions involves the iodination of monoiodotyrosine, leading to the formation of diiodotyrosine residues .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating energy metabolism . It has been shown to rapidly increase resting metabolic rate in rodent models . Furthermore, it impacts cell signaling pathways and gene expression, particularly those related to lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It is known to stimulate the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It also has thyromimetic effects at myocardial tissue and pituitary, which results in suppressing TSH release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to rapidly induce hepatic oxygen consumption and oxidative capacity . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to mimic the physiological effects obtained with the T3 dose, including suppression of the HPT axis, decreases in fat mass, serum leptin and cholesterol, and increases in lean mass, food intake, and hepatic expression of thyroid hormone-dependent genes .

Metabolic Pathways

This compound is involved in the metabolic pathways of thyroid hormone synthesis . It interacts with enzymes and cofactors in this pathway, and its presence can affect metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Diiodo-D-tyrosine hydrochloride can be achieved through chemical synthesis. One common method involves the iodination of tyrosine using reagents such as cuprous iodide or ammonium bicarbonate under suitable reaction conditions . The reaction typically requires careful control of temperature and pH to ensure the selective iodination at the desired positions on the tyrosine molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes, often utilizing automated systems to maintain precise reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Diiodo-D-tyrosine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove iodine atoms, resulting in deiodinated tyrosine derivatives.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as thiols or amines can be used to replace iodine atoms.

Major Products Formed: The major products formed from these reactions include various iodinated and deiodinated tyrosine derivatives, which can be further utilized in biochemical studies .

Wissenschaftliche Forschungsanwendungen

3,5-Diiodo-D-tyrosine hydrochloride has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex iodinated compounds.

Biology: The compound serves as a tool to study iodine metabolism and thyroid hormone biosynthesis.

Medicine: It is investigated for its potential role in thyroid-related treatments and diagnostics.

Industry: The compound is used in the production of iodinated contrast agents for medical imaging

Vergleich Mit ähnlichen Verbindungen

3,5-Diiodo-L-tyrosine: Similar in structure but differs in the stereochemistry of the tyrosine residue.

Monoiodotyrosine: Contains only one iodine atom and is a precursor in thyroid hormone synthesis.

Thyroxine (T4): A fully iodinated thyroid hormone with four iodine atoms.

Triiodothyronine (T3): A thyroid hormone with three iodine atoms.

Uniqueness: 3,5-Diiodo-D-tyrosine hydrochloride is unique due to its specific iodination pattern and its role as an intermediate in the biosynthesis of thyroid hormones. Its distinct stereochemistry also differentiates it from other iodinated tyrosine derivatives .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO3.ClH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNGKESQBYXDMD-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClI2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone](/img/structure/B6330200.png)

![5'-Chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6330235.png)